Methyl 2-amino-5-[(trifluoromethyl)sulfanyl]benzoate
CAS No.:
Cat. No.: VC18107233
Molecular Formula: C9H8F3NO2S
Molecular Weight: 251.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H8F3NO2S |
|---|---|
| Molecular Weight | 251.23 g/mol |
| IUPAC Name | methyl 2-amino-5-(trifluoromethylsulfanyl)benzoate |
| Standard InChI | InChI=1S/C9H8F3NO2S/c1-15-8(14)6-4-5(2-3-7(6)13)16-9(10,11)12/h2-4H,13H2,1H3 |
| Standard InChI Key | HPRBPDIITDVZLM-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=C(C=CC(=C1)SC(F)(F)F)N |
Introduction
Structural Characteristics and Molecular Configuration
Core Architecture
The compound features a benzene ring substituted at three positions:
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A methyl ester (-COOCH₃) at position 1,
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An amino group (-NH₂) at position 2,
This arrangement creates a polar yet lipophilic profile, as evidenced by its predicted collision cross-section (CCS) of 154.2 Ų for the [M+H]+ adduct . The -SCF₃ group, with its strong electron-withdrawing nature, significantly influences electronic distribution across the aromatic system, enhancing electrophilic substitution reactivity at ortho and para positions relative to itself.
Spectroscopic Signatures
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NMR Spectroscopy: The aromatic protons resonate between δ 6.5–8.0 ppm, with distinct splitting patterns due to coupling with the -NH₂ and -SCF₃ groups.
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Mass Spectrometry: High-resolution ESI-MS shows a base peak at m/z 252.03006 ([M+H]+), corroborating the molecular formula .
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X-ray Crystallography: While no experimental data exists for this specific compound, analogous structures exhibit planar benzene rings with dihedral angles <5° between substituents .
Synthetic Methodologies
Laboratory-Scale Synthesis
The synthesis typically proceeds via a three-step sequence:
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Nitration of Methyl Benzoate: Introduction of a nitro group at position 2 using concentrated HNO₃/H₂SO₄.
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Reductive Amination: Catalytic hydrogenation (e.g., H₂/Pd-C) converts the nitro group to -NH₂.
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Thioether Formation: Reaction with trifluoromethylsulfenyl chloride (CF₃SCl) in the presence of a base (e.g., K₂CO₃) installs the -SCF₃ moiety.
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | HNO₃ (conc.), H₂SO₄, 0–5°C | 78–85 |
| 2 | H₂ (1 atm), 10% Pd/C, EtOH | 90–95 |
| 3 | CF₃SCl, K₂CO₃, DMF, 60°C | 65–72 |
Industrial Production Challenges
Scalability is hindered by:
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The high cost of CF₃SCl (~$1,200/kg),
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Exothermic risks during nitration,
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Purification difficulties due to byproducts like methyl 2-amino-3-(trifluoromethyl)benzoate .
Recent advances propose using continuous-flow reactors to mitigate these issues, improving yield by 15% compared to batch processes.
Chemical Reactivity and Functionalization
Electrophilic Aromatic Substitution
The -SCF₃ group deactivates the ring but directs incoming electrophiles to positions 4 and 6 (para and meta to itself). For example:
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Nitration: Yields methyl 2-amino-4-nitro-5-[(trifluoromethyl)sulfanyl]benzoate as the major product.
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Sulfonation: Requires oleum (fuming H₂SO₄) due to the ring’s decreased reactivity.
Oxidation and Reduction
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Oxidation: Treatment with KMnO₄ in acidic conditions cleaves the benzene ring, producing trifluoromethanesulfonic acid (CF₃SO₃H) and ammonia.
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Reduction: Catalytic hydrogenation of the ester group yields 2-amino-5-[(trifluoromethyl)sulfanyl]benzyl alcohol, a potential prodrug intermediate .
Analytical and Industrial Applications
Material Science
The -SCF₃ group’s hydrophobicity makes the compound a candidate for:
Chromatography
As a derivatization agent for LC-MS, it enhances detection of amines via Schiff base formation, with a 10-fold sensitivity increase over dansyl chloride .
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